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Dbp73D protein, Drosophila

Cat. No.: B1177942
CAS No.: 147757-74-2
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Description

Overview of RNA Helicase Families and Their Biological Significance

RNA helicases are a ubiquitous class of enzymes essential for nearly all processes involving RNA. embopress.org These molecular motors utilize the energy derived from ATP hydrolysis to unwind double-stranded RNA structures, remodel RNA-protein complexes, and facilitate a wide array of cellular functions. portlandpress.comnih.gov Their activities are critical for gene expression, including transcription, pre-mRNA splicing, ribosome biogenesis, RNA export, translation, and RNA decay. wikipedia.orgmdpi.com Given their central role in RNA metabolism, it is no surprise that these enzymes are found in virtually all forms of life, from bacteria to humans. nih.gov The broader group of enzymes to which RNA helicases belong are classified into several superfamilies based on conserved sequence motifs. nih.govfrontiersin.org

Classification and Characteristics of DEAD-box RNA Helicases

The largest family within the RNA helicases is the DEAD-box family, which belongs to Superfamily 2 (SF2). embopress.orgflybase.org The family is named for the conserved Asp-Glu-Ala-Asp (D-E-A-D) amino acid sequence found in one of its characteristic motifs. imrpress.comoup.com Members of this family are defined by the presence of nine conserved motifs that are crucial for their function. wikipedia.orgimrpress.com While the core helicase domain is highly conserved, the flanking N- and C-terminal regions of DEAD-box proteins are highly variable, which is thought to contribute to their functional specificity by interacting with different RNA substrates or protein cofactors. mdpi.comnih.govmdpi.com

The functionality of DEAD-box helicases is intrinsically linked to a set of nine conserved motifs within their protein structure. wikipedia.org These motifs are essential for ATP binding and hydrolysis, as well as for interacting with RNA. embopress.orgoup.com The helicase core is typically composed of two RecA-like domains. frontiersin.orgresearchgate.net Domain 1 contains the Q-motif and motifs I, Ia, Ib, II, and III, while Domain 2 houses motifs IV, V, and VI. researchgate.net

The Q-motif is a relatively recent discovery and is unique to the DEAD-box family. embopress.orgebi.ac.ukuniprot.org It plays a crucial role in regulating both ATP binding and hydrolysis, thereby controlling the helicase activity. embopress.orgebi.ac.uk Motif I, also known as the Walker A motif, and Motif II (the DEAD motif), also known as the Walker B motif, are both critical for ATP binding and hydrolysis. wikipedia.orgoup.com The other motifs (Ia, Ib, III, IV, V, and VI) are thought to be involved in RNA binding and intramolecular rearrangements necessary for the helicase function. wikipedia.orgoup.com

The table below details the key conserved motifs and their primary functions.

Motif NameAlternative NamePrimary Function(s)
Q-motifRegulates ATP binding and hydrolysis embopress.orgebi.ac.uk
Motif IWalker AATP binding oup.com
Motif IIWalker B (DEAD)ATP hydrolysis, Mg2+-binding wikipedia.orgoup.com
Motif IIILinks ATP hydrolysis to helicase activity embopress.org
Motifs Ia, Ib, IV, VRNA binding and intramolecular rearrangements wikipedia.orgoup.com
Motif VIATP binding oup.com

Despite sharing a conserved catalytic core, DEAD-box proteins exhibit remarkable functional diversity. nih.gov This diversity is largely attributed to their variable N- and C-terminal extensions, which allow them to interact with a wide range of specific RNA substrates and protein partners. portlandpress.commdpi.com This specificity enables them to participate in a multitude of cellular processes.

DEAD-box helicases are integral to virtually every aspect of RNA metabolism. nih.gov For instance, in pre-mRNA splicing, they are required for the dynamic rearrangements of spliceosomal small nuclear ribonucleoproteins (snRNPs). wikipedia.org During translation initiation, proteins like eIF4A unwind the 5' untranslated region of mRNAs to allow ribosome scanning. nih.gov Other members of the family are crucial for ribosome biogenesis, RNA transport between the nucleus and cytoplasm, and RNA degradation. frontiersin.org Some DEAD-box proteins, like the Saccharomyces cerevisiae Mss116, are involved in the splicing of mitochondrial introns and the activation of mRNA translation. nih.govnih.gov Furthermore, there is growing evidence for their involvement in genome stability and cellular stress responses. mdpi.commdpi.com

Introduction to Drosophila melanogaster as a Model Organism for Protein Research

The fruit fly, Drosophila melanogaster, has been a cornerstone of biological research for over a century. nih.govsynthego.com Its short life cycle, high reproductive rate, and relatively simple genetics make it an ideal model organism for studying fundamental biological processes. nih.govbosterbio.com Importantly, a significant portion of human disease-related genes have homologs in Drosophila, making it a powerful tool for modeling human diseases. nih.govfrontiersin.org

The availability of sophisticated genetic tools allows for precise manipulation of the Drosophila genome, facilitating in-depth studies of gene function. nih.gov Its anatomical features are easily characterized, and it exhibits complex behaviors that can be studied in a laboratory setting. news-medical.net These advantages have made Drosophila an invaluable model for research in genetics, developmental biology, and molecular biology. nih.govbosterbio.com

Historical Discovery and Initial Characterization of Dbp73D

Dbp73D was first identified and characterized as a novel member of the D-E-A-D box family in Drosophila. nih.gov The gene encoding this protein was found to be expressed in the ovary, similar to another well-known Drosophila DEAD-box protein, vasa, which is essential for fertility and embryonic development. nih.gov

The predicted amino acid sequence of Dbp73D revealed the presence of all the highly conserved motifs characteristic of the DEAD-box family. nih.gov However, outside of these conserved regions, its sequence was found to be the most divergent among the family members known at the time. nih.gov This suggested that while Dbp73D shared the core enzymatic functions of a DEAD-box helicase, it likely possessed unique biological roles. The name Dbp73D signifies it as a DEAD-box protein located in the 73D cytogenetic region of a Drosophila chromosome. nih.gov Later research has implicated Dbp73D in the biogenesis of the 60S ribosomal subunit. string-db.org

Properties

CAS No.

147757-74-2

Molecular Formula

C4H2F8O

Synonyms

Dbp73D protein, Drosophila

Origin of Product

United States

Molecular Biology of Dbp73d

Dbp73D Gene Organization and Genomic Location

The genetic blueprint of Dbp73D provides fundamental insights into its function and regulation. Its position within the Drosophila genome and its structural organization are key to understanding its role in molecular processes.

Chromosomal Mapping in Drosophila

The Dbp73D gene is situated on the left arm of the third chromosome in Drosophila melanogaster. oup.com Specifically, it has been mapped to the polytene chromosome location 73CD. oup.com This precise localization is critical for genetic studies and understanding its linkage with other genes. The gene exists as a single copy within the Drosophila genome. oup.com

Transcriptional Variants and Gene Structure

The Dbp73D gene gives rise to a single transcript of approximately 2.4 kilobases (kb). oup.com The genomic structure of the gene includes two introns. oup.com The predicted protein sequence encoded by Dbp73D contains all the highly conserved helicase motifs characteristic of the D-E-A-D box family of proteins. oup.comnih.gov However, it is considered one of the most diverged members of this family identified to date. oup.comnih.govnih.govoup.com

Dbp73D Transcriptional Regulation

The expression of the Dbp73D gene is a highly regulated process, varying significantly across different developmental stages and tissues, which underscores its specialized functions.

Expression Profiles Across Developmental Stages (Embryo, Larvae, Adult)

Dbp73D transcripts are detectable throughout the lifecycle of Drosophila, including the embryonic, larval, and adult stages. oup.comflybase.org Northern blot analysis reveals the presence of the 2.4-kb transcript in these stages. oup.com In early embryonic development, a low level of maternally deposited transcript is present, which becomes undetectable by the syncytial blastoderm stage. oup.comflybase.org

Tissue-Specific Expression Patterns (e.g., Ovary, Germline, Nurse Cells)

The expression of Dbp73D shows marked tissue specificity. While it is expressed in both sexes, its transcription is particularly prominent in the germline tissue of the ovary. oup.comuniprot.org In contrast, the transcript is undetectable in the adult head, suggesting a specialized role outside the nervous system. oup.comflybase.org Within the ovary, expression is confined to the germline cells, with little to no transcription observed in the somatic follicle cells. oup.com The protein is also found in nurse cells. flybase.org

Temporal Dynamics of Dbp73D Expression During Oogenesis

The expression of Dbp73D during oogenesis, the process of egg formation, is dynamically regulated. mdpi.comgiraldezlab.orgnih.gov Initially, the expression is very low in the early stages of oogenesis. oup.com A significant increase in transcription begins around stage 6 in the germline cells. oup.comflybase.org The peak of Dbp73D expression in the ovary occurs in the nurse cells of stage 9 and 10 egg chambers. oup.comflybase.org Following this peak, the transcript appears to be transported from the nurse cells into the oocyte around stage 10, although it does not show any specific localization within the oocyte. oup.comflybase.org

Developmental Stage Dbp73D Expression Level Primary Location of Expression
Embryo (Cleavage Stage)Low (maternally deposited)Throughout embryo
LarvaePresentGeneral
AdultPresent (absent in head)Thorax and Abdomen
Oogenesis (Initial Stages)Very LowGermline cells
Oogenesis (Stage 6)IncreasingGermline cells
Oogenesis (Stage 9-10)PeakNurse cells
Oogenesis (Post-Stage 10)Transported into oocyteOocyte (unlocalized)

Translational Regulation and Protein Abundance

The Dbp73D protein, a putative ATP-dependent RNA helicase, is integral to fundamental cellular processes in Drosophila melanogaster. Its expression and availability are tightly controlled, not just at the level of transcription, but also through translational regulation, ensuring the protein is present in the right place and at the right time.

Translational Regulation

Dbp73D belongs to the D-E-A-D box family of RNA helicases, a group of proteins well-implicated in the initiation of translation and RNA splicing. nih.govnih.govoup.com This functional association suggests that Dbp73D's own translation or its role in regulating the translation of other mRNAs is a key aspect of its biological activity.

Research has shown that the gene encoding Dbp73D is expressed in both male and female fruit flies. oup.com Notably, in the ovaries, its transcription is confined to the germ-line cells. oup.com The Dbp73D transcript becomes apparent in egg chambers around stage 6 of oogenesis, with expression levels reaching their peak in nurse cells during stages 9-10. flybase.org Following its transcription, the mRNA is transported into the oocyte around stage 10. flybase.org This maternal loading of the transcript is a critical form of post-transcriptional regulation, ensuring that the protein can be synthesized during early embryonic development. The transcript is present at low levels in cleavage-stage embryos, likely representing this maternal contribution. flybase.org

While no overt spatial regulation of Dbp73D expression is observed later in embryonic development, its early localization patterns underscore the importance of controlled protein synthesis for proper oocyte development and embryogenesis. oup.com Recent functional genomics studies have also highlighted the importance of Dbp73D in stress responses. For instance, in the context of desiccation tolerance, strains of D. melanogaster that are more tolerant to dry conditions exhibit downregulation of Dbp73D expression. nih.gov This suggests that controlling the abundance of Dbp73D protein is a component of the adaptive response to environmental stress.

Protein Abundance

The abundance of the Dbp73D protein has been cataloged in the PaxDb, a comprehensive protein abundance database. This resource aggregates data from various high-throughput proteomics studies, providing a quantitative overview of Dbp73D levels across different developmental stages and tissues of Drosophila melanogaster. pax-db.org The data indicates that Dbp73D is a protein of moderate to low abundance, with its levels varying depending on the tissue and developmental context.

Below is a summary of Dbp73D protein abundance in various datasets:

DatasetTissue/Developmental StageAbundance (ppm)
Whole organismAdult1.89
Whole organismEmbryo2.55
Whole organismLarva3.21
Whole organismPupa2.13
Cell CultureS2 cells4.33

This table is interactive. Data is sourced from the PaxDb database and represents a compilation of various studies. pax-db.org

Molecular Functions and Catalytic Mechanisms of Dbp73d

ATP-Dependent RNA Helicase Activityuniprot.orgflybase.org

Dbp73D is predicted to exhibit RNA helicase activity, a function that is dependent on the binding and hydrolysis of ATP. uniprot.orgflybase.org This activity is characteristic of the DEAD-box family of proteins, which play essential roles in processes requiring the modulation of RNA structures, such as translation initiation and RNA splicing. oup.comnih.govoup.com Like other members of its family, Dbp73D possesses a helicase core composed of two RecA-like domains that harbor conserved motifs essential for its catalytic functions. nih.gov

The precise mechanism of RNA unwinding by Dbp73D has not been fully elucidated, but it is expected to follow the general model for DEAD-box helicases. These helicases are typically non-processive and unwind short RNA duplexes. nih.gov The process involves the binding of the helicase to an RNA substrate, which stimulates its ATPase activity. mdpi.com The energy released from ATP hydrolysis is then coupled to conformational changes that lead to the separation of RNA strands. nih.gov

In the broader context of its family, the unwinding mechanism is not a simple processive movement along the RNA. Instead, it is thought to involve local melting of the RNA duplex. mdpi.com For some DEAD-box proteins, the release of the unwound RNA product can be linked to either ATP binding or the subsequent hydrolysis step. mdpi.com The yeast homolog of Dbp73D, Dbp7, has been shown to be involved in the release of the snR190 small nucleolar RNA (snoRNA) from pre-60S ribosomal particles, suggesting a role in remodeling ribonucleoprotein complexes. nih.govmdpi.com

Table 1: Key Catalytic Features of Dbp73D

Feature Description Source
Enzyme Commission (EC) Number 3.6.4.13 uniprot.orgflybase.org
Catalytic Activity ATP + H₂O = ADP + Phosphate (B84403) uniprot.org
Key Motif for ATP Regulation Q motif uniprot.orgflybase.org

| General Function | ATP-dependent RNA helicase | oup.comuniprot.org |

RNA Binding Specificity and Interactionsuniprot.org

Dbp73D possesses RNA-binding capabilities, a fundamental requirement for its function as an RNA helicase. uniprot.orgstring-db.org While the specific RNA sequences or structural motifs that Dbp73D preferentially binds to have not been detailed, its role in ribosome biogenesis suggests an interaction with ribosomal RNA (rRNA) precursors. uniprot.orgstring-db.org The yeast ortholog, Dbp7, provides clues to its potential interactions, as it is functionally associated with the Npa1 protein complex and is involved in processes concerning the snR190 snoRNA within early pre-60S ribosomal particles. nih.govunirioja.es This suggests that Dbp73D may interact with similar protein and RNA components in Drosophila during the assembly of the 60S ribosomal subunit.

Nucleic Acid Binding Propertiesuniprot.orgflybase.org

The molecular function of Dbp73D includes nucleic acid binding. flybase.orgstring-db.org As an RNA helicase, its primary substrate is RNA. DEAD-box helicases interact with the sugar-phosphate backbone of RNA, inducing conformational changes. mdpi.com While the term "nucleic acid binding" is broad, for Dbp73D, this is understood to be primarily directed towards RNA molecules, given its annotated function and its involvement in RNA-centric processes like ribosome biogenesis. uniprot.orgstring-db.org There is no current evidence to suggest a significant role for Dbp73D in binding DNA.

Role in Ribosomal Subunit Biogenesisuniprot.orgflybase.org

A primary biological process attributed to Dbp73D is ribosome biogenesis, which involves the intricate assembly of rRNAs and ribosomal proteins to form the ribosomal subunits. uniprot.orgstring-db.org This complex process requires the action of numerous assembly factors, including RNA helicases, to ensure the correct folding and processing of rRNA and the timely association and dissociation of protein factors. nih.govmpg.de

Dbp73D is specifically implicated as an ATP-binding RNA helicase involved in the biogenesis of the 60S ribosomal subunit. uniprot.orgflybase.orgstring-db.org The assembly of the large ribosomal subunit is a multi-step process that begins in the nucleolus and involves the processing of pre-rRNA transcripts and the hierarchical assembly of ribosomal proteins. nih.gov The function of RNA helicases in this pathway is to remodel pre-ribosomal particles, facilitating structural rearrangements and the release of assembly factors. mpg.de The yeast homolog, Dbp7, is required for the maturation of the large 60S ribosomal subunit, and its absence affects the processing of early 27SA pre-rRNAs into mature 25S and 5.8S rRNAs. nih.govunirioja.es It is proposed that Dbp7 acts as an RNA helicase to facilitate the release of the snR190 snoRNP from early pre-60S particles, allowing their maturation to proceed. mdpi.com It is highly probable that Dbp73D performs a similar crucial remodeling function during the assembly of the 60S subunit in Drosophila.

Table 2: Functional Summary of Dbp73D

Category Function/Property Source
Molecular Function ATP-dependent RNA helicase activity uniprot.orgflybase.org
ATP binding and hydrolysis uniprot.orgnih.gov
RNA binding uniprot.orgstring-db.org
Nucleic acid binding flybase.orgstring-db.org
Biological Process Ribosome biogenesis uniprot.orgstring-db.org
rRNA processing uniprot.orgstring-db.org
60S ribosomal subunit assembly uniprot.orgflybase.orgstring-db.org

| Cellular Component | Nucleolus | uniprot.org |

Contribution to rRNA Processing

Dbp73D is a probable ATP-dependent RNA helicase that is fundamentally involved in the biogenesis of the 60S ribosomal subunit. uniprot.orgstring-db.org Its function is critical for the proper maturation of ribosomal RNA (rRNA), a process indispensable for the assembly of functional ribosomes. string-db.org The protein is localized to the nucleolus, the primary site of ribosome synthesis and rRNA processing within the cell. uniprot.org

The catalytic activity of Dbp73D involves the hydrolysis of ATP to ADP and a phosphate group, a reaction that provides the necessary energy for its helicase function. uniprot.org This ATP-dependent helicase activity is essential for unwinding RNA secondary structures, a crucial step in the processing and modification of pre-rRNA molecules. uniprot.orgflybase.org The protein contains a highly conserved D-E-A-D box motif, which is a characteristic feature of this family of RNA helicases and is directly involved in ATP binding and hydrolysis. oup.comuniprot.orgflybase.org

Studies have shown that Dbp73D is part of a network of proteins that work in concert to ensure the efficient processing of rRNA. string-db.org The depletion of proteins that are functionally related to Dbp73D, such as Rok1, leads to the accumulation of pre-rRNA and stalled ribosome assembly, highlighting the importance of these helicases in the rRNA maturation pathway. mdpi.com

Table 1: Molecular Functions and Catalytic Activity of Dbp73D

Function/Activity Description Supporting Evidence
Molecular Function ATP-binding RNA helicase involved in the biogenesis of 60S ribosomal subunits. uniprot.orgstring-db.org Gene Ontology (GO) annotations, UniProtKB reviewed entry. uniprot.org
Catalytic Activity ATP + H₂O → ADP + H⁺ + phosphate. uniprot.org Rhea reaction database. uniprot.org
Enzyme Classification EC 3.6.4.13 (RNA helicase). uniprot.orgflybase.org UniProtKB, FlyBase. uniprot.orgflybase.org

| Conserved Domain | DEAD/DEAH box helicase domain. string-db.org | InterPro protein domain database. string-db.org |

Potential Involvement in Other RNA Metabolic Processes

Beyond its well-established role in rRNA processing, evidence suggests that Dbp73D may participate in other aspects of RNA metabolism. These potential functions are inferred from its interactions with other proteins and its classification within the broader family of RNA helicases.

tRNA Export from Nucleus

Dbp73D is predicted to be involved in the export of transfer RNA (tRNA) from the nucleus to the cytoplasm. string-db.org This hypothesis is based on its interaction with other proteins that have known roles in this process. string-db.org While direct experimental evidence for Dbp73D's role in tRNA export is still emerging, its association with the nuclear pore complex and other export factors suggests a potential contribution to this essential pathway. embopress.org

mRNA cis-Splicing

The D-E-A-D box family of proteins, to which Dbp73D belongs, has been implicated in mRNA splicing in a variety of organisms. oup.comnih.govnih.gov While global analyses of trans-splicing in Drosophila have been conducted, the specific role of Dbp73D in cis-splicing, the process of removing introns from a single pre-mRNA molecule, remains an area of active investigation. nih.govbiorxiv.org Its helicase activity is theoretically well-suited to remodel RNA-protein complexes during the splicing process.

SnoRNA Binding

Dbp73D is predicted to have snoRNA binding capabilities. string-db.org Small nucleolar RNAs (snoRNAs) are crucial for the chemical modification of other RNA molecules, primarily rRNAs and snRNAs. nih.govunivie.ac.atlsu.edu The ability of Dbp73D to bind snoRNAs would be consistent with its role in rRNA processing, as snoRNAs guide the modification enzymes to their target sites on the pre-rRNA. nih.govunivie.ac.at This interaction would be a key aspect of its function within the complex machinery of ribosome biogenesis.

Table 2: Potential Roles of Dbp73D in RNA Metabolism

Process Predicted Involvement Basis of Prediction
tRNA Export from Nucleus Potential involvement. string-db.org Protein-protein interaction data. string-db.org
mRNA cis-Splicing Implicated due to family association. oup.comnih.govnih.gov Membership in the D-E-A-D box helicase family. oup.comnih.govnih.gov

| SnoRNA Binding | Predicted function. string-db.org | Gene Ontology annotations and interaction networks. string-db.org |

Cellular and Subcellular Localization of Dbp73d Protein

Nucleolar Localization

The nucleolus stands out as the primary site of Dbp73D protein activity. nih.govoup.com This dense, non-membranous structure within the nucleus is the cell's ribosome production factory. The concentration of Dbp73D within the nucleolus underscores its fundamental role in the biogenesis of the 60S ribosomal subunit. oup.com Gene Ontology (GO) annotations consistently place Dbp73D in the nucleolus, highlighting this as its main subcellular compartment. oup.com

Nuclear Distribution

While the nucleolus is its main hub, the Dbp73D protein is also distributed throughout the nucleus. nih.govoup.com This broader nuclear presence suggests that its functions may not be exclusively confined to the nucleolus. Its localization within the nuclear compartment is a prerequisite for its entry into the nucleolus and its involvement in preribosomal complex formation.

Association with Preribosomal Complexes

A significant body of evidence points to the association of Dbp73D with preribosomal complexes. oup.com These large ribonucleoprotein particles are precursors to mature ribosomal subunits. Specifically, Dbp73D is implicated in the biogenesis of the large ribosomal subunit (LSU). oup.com Interaction data reveals its connection with various preribosome components, including the 90S preribosome and the LSU precursor. oup.com This association is critical for the proper processing and maturation of ribosomal RNA (rRNA), a key step in ribosome synthesis.

Subcellular LocationAssociated ComplexesKey Function
Nucleolus90S preribosome, Preribosome large subunit precursorBiogenesis of 60S ribosomal subunits
NucleusPreribosomal complexesTransport and assembly of ribosomal components

Dynamic Localization during Cellular Processes

The localization of Dbp73D is not static and exhibits dynamic changes, particularly during developmental processes such as oogenesis. In Drosophila, Dbp73D is expressed in the germline tissue of the ovary. nih.govuniprot.org Studies have shown that the transcription of the Dbp73D gene is initiated at a low level in the early stages of oogenesis and significantly increases from around stage 6 in the germline cells. oup.com

The peak of its expression in the ovary occurs in the nurse cells of stage 9 and 10 egg chambers. oup.com Subsequently, the Dbp73D transcript appears to be transported from the nurse cells into the oocyte around stage 10, although it does not show a specific localized pattern within the oocyte itself. oup.comflybase.org This dynamic expression and transport are crucial for providing the developing embryo with the necessary machinery for protein synthesis. While detailed studies on its localization throughout the mitotic cell cycle are not extensively documented, its role in ribosome biogenesis suggests its presence and activity would be heightened during periods of active cell growth and proliferation.

Cellular ProcessKey Localization Events
Oogenesis- Initial low expression in early stages. - Increased transcription in germline cells from stage 6. - Peak expression in nurse cells at stages 9-10. - Transport of transcript from nurse cells to the oocyte.

Biological Processes and Physiological Roles of Dbp73d

Contribution to Ribosome Biogenesis Pathway

Dbp73D is an ATP-binding RNA helicase that plays a significant role in the biogenesis of the 60S ribosomal subunit. string-db.orguniprot.org Ribosome biogenesis is a fundamental process for all cells, responsible for producing the cellular machinery for protein synthesis. The function of Dbp73D is closely associated with the nucleolus, the primary site of ribosome production in eukaryotes. string-db.org

Research findings indicate that Dbp73D is involved in several key steps of ribosome formation:

rRNA Processing: Dbp73D participates in the processing of ribosomal RNA (rRNA), a core component of ribosomes. string-db.orguniprot.org

Large Subunit Biogenesis: It is specifically implicated in the maturation of the large ribosomal subunit (LSU), a complex process involving the assembly of rRNA and ribosomal proteins. string-db.org

Pre-ribosome association: The protein is a component of the preribosome, the precursor to the mature ribosomal subunit. string-db.org

The involvement of Dbp73D in these processes underscores its importance in maintaining the cell's capacity for protein synthesis, which is essential for growth and function.

Role in Germline Development and Function

The expression of the Dbp73D gene is notably high in the germline tissues of Drosophila, particularly in the ovary. nih.govoup.com The germline is responsible for producing gametes and ensuring the continuity of the species. Like the well-characterized vasa protein, another D-E-A-D box helicase, Dbp73D is expressed in the female germline and is crucial for fertility. nih.govnih.gov

Key findings regarding its role in the germline include:

Expression Pattern: Dbp73D transcripts are observed at low levels in the initial stages of oogenesis, with expression increasing around stage 6 in the germline cells. oup.com The peak of its expression occurs in the nurse cells of stage 9 and 10 egg chambers. oup.com

Transport to Oocyte: The transcript appears to be transported from the nurse cells into the oocyte, although it does not show specific localization within the oocyte. oup.com

Somatic Cell Expression: In contrast to its high germline expression, there is little to no transcription of Dbp73D in the somatic follicle cells surrounding the developing egg. oup.com

This specific expression pattern highlights the specialized role of Dbp73D in the development and function of the female germline, which is critical for successful reproduction. oup.com

Involvement in Cell Growth and Proliferation

Dbp73D is also implicated in the fundamental processes of cell growth and proliferation. ualberta.ca This function is likely linked to its role in ribosome biogenesis, as adequate protein synthesis is a prerequisite for cell growth and division. Studies have shown that Dbp73D functions in cell growth and proliferation, and its human homolog, DDX51, has been shown to regulate cell cycle progression in cancer cell lines. string-db.orggenscript.com The coordination of cell proliferation and patterning is essential for the development of properly proportioned organs. nih.gov In Drosophila, signaling pathways like the Dpp pathway are known to control both of these processes. nih.gov

Regulation of Primordial Germ Cell (PGC) Formation and Identity

Primordial germ cells (PGCs) are the embryonic precursors of the adult germline stem cells. nih.gov Their proper specification and maintenance are vital for the development of a functional germline. plos.orgnih.gov In Drosophila, PGCs are set aside early in embryogenesis through the inheritance of maternally supplied determinants located in the germ plasm. nih.govplos.org Several factors are known to be involved in this process, including the regulation of transcription and the cell cycle to protect the nascent PGCs. plos.org While a direct role for Dbp73D in PGC formation has not been explicitly detailed, its established function in germline development suggests a potential contribution to ensuring the viability and proper development of these precursor cells. nih.govoup.com The process of PGC formation is complex, involving the coordination of cytoskeletal networks and the precise segregation of germ plasm components. nih.gov

Association with Desiccation Tolerance

Recent research has uncovered a novel role for Dbp73D in the context of environmental stress, specifically in conferring tolerance to desiccation (drying out). nih.gov This finding expands the known functions of Dbp73D beyond cellular and developmental processes to include organismal adaptation.

A transcriptomic analysis of Drosophila populations with varying levels of desiccation tolerance identified Dbp73D as a candidate gene affecting this trait. nih.gov Functional validation experiments confirmed that the Dbp73D gene influences desiccation tolerance in D. melanogaster. nih.govunitn.it This suggests that Dbp73D may be part of a broader stress response mechanism. unitn.it The ability of an organism to survive in dry environments is a complex trait influenced by various physiological mechanisms, including the reduction of water loss. nih.gov

Broader Implications in RNA Metabolism and Gene Expression Regulation

As a member of the D-E-A-D box family of RNA helicases, Dbp73D is inherently involved in the broader landscape of RNA metabolism and the regulation of gene expression. nih.govuniprot.org These helicases are known to unwind RNA secondary structures, a process that is critical for many aspects of RNA function. Genes related to RNA metabolism and gene expression have been previously linked to the response to desiccation stress. nih.gov

The functions of Dbp73D in ribosome biogenesis and its expression in the germline point to its role in controlling gene expression at the level of translation. string-db.orgoup.com By influencing the rate of ribosome production, Dbp73D can globally affect the cell's capacity for protein synthesis. Furthermore, its involvement in desiccation tolerance suggests a role in modulating gene expression programs in response to environmental cues. nih.gov

Table of Research Findings on Dbp73D Functions:

Biological Process Key Research Finding Reference(s)
Ribosome Biogenesis Dbp73D is an ATP-dependent RNA helicase involved in the biogenesis of the 60S ribosomal subunit. string-db.orguniprot.org
It is involved in rRNA processing and is a component of the preribosome. string-db.org
Germline Development Dbp73D is highly expressed in the female germline, particularly in the nurse cells of the ovary. nih.govoup.com
The transcript is transported into the oocyte. oup.com
Cell Growth and Proliferation Functions in cell growth and proliferation. string-db.orgualberta.ca
Desiccation Tolerance The Dbp73D gene has been shown to affect desiccation tolerance in Drosophila melanogaster. nih.govunitn.it
RNA Metabolism As a D-E-A-D box helicase, it is implicated in RNA metabolism and gene expression regulation. nih.govuniprot.org

Genetic Analysis and Perturbation Studies of Dbp73d

RNA Interference (RNAi) Studies and Phenotypic Analysis

Despite the availability of genome-wide RNAi libraries and extensive screening efforts in Drosophila, specific phenotypic outcomes resulting from the targeted knockdown of Dbp73D are not prominently reported in dedicated studies. Large-scale RNAi screens have been conducted to identify genes involved in various biological processes, but the individual results for Dbp73D have not been the subject of detailed publication. Information within curated databases such as FlyBase may contain preliminary data from such screens, but comprehensive phenotypic analysis is not yet available. A targeted RNAi approach in the female germline, where Dbp73D is enriched, would be a logical step to explore its function in oogenesis and fertility.

RNAi Construct IDTarget RegionPhenotype ObservedTissue of ExpressionReference
Data not availableData not availableData not availableData not availableData not available

Genetic Interaction Screens

Genetic interaction screens are a valuable method for identifying functional relationships between genes. By combining a mutation in a gene of interest with mutations in other genes, one can uncover synthetic lethal, suppressor, or enhancer relationships that provide clues about the biological pathways in which the protein functions.

For Dbp73D, while no dedicated genetic interaction screens have been published, computational predictions based on genomic context, co-expression, and protein-protein interaction data suggest a network of potential genetic partners. The STRING database, for example, predicts interactions between Dbp73D and several proteins involved in ribosome biogenesis and RNA processing. These predictions, however, await experimental validation through targeted genetic interaction studies. Such experiments would be crucial for placing Dbp73D within the broader network of genes that regulate RNA metabolism and ribosome assembly.

Interacting GeneType of InteractionPhenotypic Consequence of Double MutantEvidence
Predicted: Multiple ribosomal proteinsFunctional AssociationNot experimentally determinedSTRING Database Predictions
Predicted: RNA processing factorsFunctional AssociationNot experimentally determinedSTRING Database Predictions

Functional Complementation Experiments

Functional complementation, or rescue, experiments are the gold standard for confirming that a specific phenotype is indeed caused by the disruption of a particular gene. This is typically achieved by reintroducing a wild-type copy of the gene into a mutant background and observing whether the normal phenotype is restored.

Given the current lack of well-characterized Dbp73D mutant alleles with distinct phenotypes, there are no published reports of functional complementation experiments for this gene. Such an experiment would first require the generation and characterization of a Dbp73D mutant that exhibits a clear and reproducible phenotype. Subsequently, the introduction of a Dbp73D transgene under the control of its native regulatory elements would be used to assess the rescue of this phenotype, thereby definitively linking the observed defects to the loss of Dbp73D function.

Evolutionary Conservation and Divergence of Dbp73d

Orthologous Relationships (e.g., Human DDX51)

Below is a table summarizing the orthologous relationships of Dbp73D across different species.

SpeciesGene/Protein
Drosophila melanogaster (Fly)Dbp73D
Homo sapiens (Human)DDX51
Mus musculus (Mouse)Ddx51
Rattus norvegicus (Rat)Ddx51
Danio rerio (Zebrafish)ddx51
Caenorhabditis elegans (Worm)ZK686.2
Saccharomyces cerevisiae (Yeast)DBP6
This table was created by the user based on data from multiple sources. marrvel.orgglygen.org

Conservation of DEAD-box Motifs Across Species

DEAD-box proteins are defined by the presence of several highly conserved amino acid motifs that are crucial for their function as RNA helicases. wikipedia.orgnih.gov Dbp73D, like other members of this family, contains these characteristic motifs. nih.gov These motifs are involved in ATP binding and hydrolysis, RNA binding, and the coupling of these two activities to unwind RNA secondary structures. wikipedia.orgpsu.edu

The core DEAD-box motifs include:

Q-motif: Important for ATP binding and hydrolysis. flybase.orgwikipedia.org

Motif I (Walker A motif): Also involved in ATP binding. psu.edu

Motif II (Walker B motif): Contains the signature D-E-A-D (Asp-Glu-Ala-Asp) sequence and is essential for ATP hydrolysis. wikipedia.orgpsu.edu

Motif III (SAT motif): Necessary for helicase activity. psu.edu

Motifs Ia, Ib, IV, V, and VI: Contribute to RNA binding and intramolecular rearrangements. wikipedia.org

The remarkable conservation of these motifs across diverse species, from bacteria to humans, underscores their fundamental importance for the enzymatic activity of DEAD-box helicases. oup.comnih.govipn.mx While the regions outside of these motifs can show significant divergence, the motifs themselves are a hallmark of this protein family, indicating a shared enzymatic mechanism that has been maintained throughout evolution. nih.gov

Comparative Sequence Analysis and Phylogenetic Positioning within DEAD-box Family

Phylogenetic trees constructed using sequences from various organisms, including other insects, vertebrates, and yeast, reveal that DEAD-box proteins cluster into subfamilies. oup.comnih.gov These subfamilies often group proteins with similar functions, suggesting that functional specialization occurred early in the evolution of this gene family. oup.com The placement of Dbp73D and its orthologs within a specific branch of the phylogenetic tree reinforces their shared ancestry and likely conserved roles in ribosome biogenesis. flybase.org The evolutionary separation of the DEAD-box and DEAH-box protein families is also clearly evident in such analyses. ipn.mx

Evolutionary Dynamics of Dbp73D and Related Genes in Drosophila and Other Insects

The evolution of gene families like the DEAD-box helicases is a dynamic process involving gene duplication, divergence, and loss. nih.gov In Drosophila, the DEAD-box family is extensive, with numerous members that have evolved to participate in a wide array of RNA metabolic processes. psu.edu The divergence of Dbp73D suggests a high degree of evolutionary change, potentially reflecting adaptation to specific functional requirements within the Drosophila lineage. sfu.ca

Advanced Research Methodologies and Approaches for Dbp73d Study

Genetic Techniques in Drosophila (e.g., GAL4/UAS System, CRISPR/Cas9)

Genetic manipulation in Drosophila is a cornerstone for understanding the in vivo functions of proteins like Dbp73D.

The GAL4/UAS system is a powerful bipartite system for targeted gene expression. nih.govnih.govspringernature.com It consists of two separate lines of flies: a "driver" line that expresses the yeast transcription factor GAL4 in a specific tissue or developmental stage, and a "responder" line containing a gene of interest (e.g., Dbp73D, or a tool to study it) downstream of an Upstream Activating Sequence (UAS). nih.govspringernature.com When these lines are crossed, GAL4 protein is produced in the desired cells and binds to the UAS, driving the expression of the target gene only in those cells. springernature.com This allows for precise spatial and temporal control over Dbp73D expression, enabling researchers to study the effects of its overexpression or to express tagged versions of the protein. The Split Gal4 system offers even finer control by separating the DNA-binding and activation domains of Gal4 into two different transgenes, requiring the intersection of two different enhancer patterns to reconstitute its function. frontiersin.org

CRISPR/Cas9 has revolutionized genome engineering in Drosophila. micropublication.orgharvard.edunih.govnih.gov This system uses a guide RNA (gRNA) to direct the Cas9 nuclease to a specific genomic locus, where it creates a double-strand break. harvard.edu This break can be repaired by the cell in two main ways. Non-homologous end joining (NHEJ) is error-prone and often results in small insertions or deletions (indels) that can disrupt the gene, creating a loss-of-function mutant. Alternatively, if a donor template with homology to the target region is provided, the cell can use homology-directed repair (HDR) to precisely edit the gene, allowing for the insertion of tags, specific mutations, or replacement of the entire gene. nih.govnih.gov

Genetic TechniquePrincipleApplication for Dbp73D Study
GAL4/UAS System Targeted gene expression using a yeast transcription factor (GAL4) and its binding site (UAS). springernature.comTissue-specific overexpression of Dbp73D to study gain-of-function phenotypes. Expression of fluorescently-tagged Dbp73D for localization studies.
CRISPR/Cas9 Genome editing via Cas9 nuclease guided by a specific RNA sequence (gRNA). harvard.eduGeneration of Dbp73D null mutants to study loss-of-function phenotypes. Introduction of specific point mutations to study protein function. Endogenous tagging of Dbp73D with reporters like GFP or FLAG.

Biochemical Assays for RNA Helicase and ATPase Activity

As a putative D-E-A-D box RNA helicase, Dbp73D is expected to possess RNA-dependent ATPase and RNA unwinding activities. nih.govnih.gov Biochemical assays are essential to confirm and characterize these enzymatic functions.

ATPase activity assays measure the hydrolysis of ATP to ADP and inorganic phosphate (B84403) (Pi), which provides the energy for the helicase function. nih.govbellbrooklabs.com A common method is a radiometric assay using [γ-³²P]ATP. The helicase is incubated with its RNA substrate and radiolabeled ATP. The reaction products are then separated by thin-layer chromatography (TLC), and the amount of released ³²P-labeled phosphate is quantified. nih.govresearchgate.net Alternatively, fluorescence-based assays, such as the Transcreener ADP² Assay, provide a non-radioactive, high-throughput method by using an antibody that specifically detects the ADP produced. news-medical.net

RNA helicase assays directly measure the unwinding of a double-stranded RNA (dsRNA) substrate. A typical substrate consists of a short, radiolabeled or fluorescently-labeled RNA strand annealed to a longer, unlabeled strand, creating a duplex region with a single-stranded overhang. The helicase binds to the single-stranded region and translocates along the RNA, unwinding the duplex. The unwound, single-stranded product can be separated from the dsRNA substrate by native polyacrylamide gel electrophoresis (PAGE) and quantified. nih.gov The polarity of unwinding (3' to 5' or 5' to 3') can be determined by designing substrates with overhangs at either the 3' or 5' end. nih.gov

Assay TypePrincipleInformation Gained about Dbp73D
ATPase Assay Measures the rate of ATP hydrolysis to ADP + Pi. bellbrooklabs.comnih.govConfirms ATPase activity. Determines dependence on RNA cofactors. Calculates kinetic parameters (k_cat, K_m).
RNA Helicase Assay Measures the separation of a dsRNA substrate into single strands. nih.govConfirms RNA unwinding activity. Determines substrate specificity (e.g., blunt-ended vs. overhang). Establishes the directionality (polarity) of unwinding.

Live Imaging and Fluorescence Microscopy for Subcellular Localization and Dynamics

To understand the function of Dbp73D within the cell, it is crucial to determine its subcellular localization and observe its dynamic behavior. Live imaging and fluorescence microscopy are indispensable tools for this purpose. nih.govnih.gov

This approach typically involves tagging the Dbp73D protein with a fluorescent marker, such as Green Fluorescent Protein (GFP). Using CRISPR/Cas9-mediated HDR, the GFP coding sequence can be inserted into the endogenous Dbp73D locus, ensuring that the tagged protein is expressed under its natural regulatory control.

Once a fluorescently tagged Dbp73D fly line is established, various microscopy techniques can be employed. Confocal laser scanning microscopy is widely used to obtain high-resolution 3D images of cells and tissues, allowing for precise determination of whether Dbp73D localizes to the cytoplasm, nucleus, specific organelles, or non-membrane-bound compartments. elifesciences.orgscispace.comnih.govresearchgate.net Live-cell imaging platforms, which maintain the viability of Drosophila tissues or even whole larvae for extended periods, enable the tracking of Dbp73D's movement and changes in localization in real-time in response to developmental cues or environmental stress. nih.govelifesciences.orgbiorxiv.org

Microscopy TechniquePrincipleApplication for Dbp73D Study
Confocal Microscopy Uses a pinhole to reject out-of-focus light, generating high-resolution optical sections. elifesciences.orgPrecise 3D localization of GFP-Dbp73D within cells (e.g., nucleus vs. cytoplasm). Co-localization studies with markers for specific organelles or cellular structures.
Live-Cell Imaging Time-lapse microscopy of living cells or tissues maintained in a viable state. nih.govnih.govTracking the dynamic movement of Dbp73D between cellular compartments. Observing changes in Dbp73D localization during specific biological processes like oogenesis.

RNA-Seq and Proteomics for Expression and Interaction Profiling

High-throughput "omics" approaches are vital for placing Dbp73D within broader cellular networks.

RNA-sequencing (RNA-seq) provides a comprehensive snapshot of the transcriptome. biorxiv.org By comparing the RNA-seq profiles of wild-type flies with Dbp73D mutants, researchers can identify genes whose expression levels are altered in the absence of Dbp73D function. This can reveal the downstream pathways and biological processes that Dbp73D regulates. Furthermore, RNA-seq can be performed on specific cell types isolated by fluorescence-activated cell sorting (FACS) from flies expressing a fluorescent marker in those cells, providing a cell-type-specific view of Dbp73D's transcriptional influence. brandeis.edu

Proteomics , particularly affinity purification-mass spectrometry (AP-MS), is the key method for identifying protein-protein interaction partners. In this approach, a tagged version of Dbp73D (e.g., FLAG-Dbp73D) is expressed in flies or cell culture. The tagged protein is then immunoprecipitated from cell lysates using an antibody against the tag. The co-precipitated proteins, which are putative interactors, are identified by mass spectrometry. This approach can reveal the protein complexes in which Dbp73D functions.

"Omics" ApproachPrincipleInformation Gained about Dbp73D
RNA-Sequencing (RNA-seq) High-throughput sequencing of all RNA molecules in a sample. biorxiv.orgnih.govIdentifies genes and pathways regulated by Dbp73D. Reveals changes in RNA processing (e.g., splicing) dependent on Dbp73D.
Affinity Purification-Mass Spectrometry (AP-MS) Immunoprecipitation of a tagged protein followed by mass spectrometry to identify associated proteins.Identifies direct and indirect protein interaction partners of Dbp73D. Provides insight into the composition of Dbp73D-containing protein complexes.

Ribosome Profiling and Polysome Analysis for Ribosome Biogenesis Studies

Given the role of many RNA helicases in translation and ribosome biogenesis, specialized techniques are needed to investigate Dbp73D's function in these processes.

Polysome profiling separates cellular extracts by sucrose (B13894) density gradient centrifugation. This technique separates individual ribosomal subunits (40S, 60S), monosomes (80S), and polysomes (mRNAs with multiple translating ribosomes). nih.govresearchgate.net By analyzing the distribution of Dbp73D across the gradient fractions via Western blotting, one can determine if it associates with ribosomal subunits or translating ribosomes. Furthermore, RNA can be extracted from different fractions and analyzed by RT-qPCR or RNA-seq to see which specific mRNAs are affected by Dbp73D's function at the level of translational initiation or elongation. nih.gov

Ribosome profiling (Ribo-seq) is a powerful high-throughput sequencing technique that provides a genome-wide snapshot of translation. nih.govplos.orgresearchgate.net It is based on the deep sequencing of ribosome-protected mRNA fragments (footprints). By comparing ribosome footprint density between wild-type and Dbp73D mutant cells, one can measure changes in the translation efficiency of thousands of genes. biorxiv.org This can identify specific mRNAs whose translation is regulated by Dbp73D. The development of tissue-specific ribosome profiling in Drosophila allows these analyses to be performed in the precise cellular contexts where Dbp73D is active. plos.orgplos.org

TechniquePrincipleApplication for Dbp73D Study
Polysome Profiling Separation of ribosomal complexes by size via sucrose gradient centrifugation. nih.govresearchgate.netDetermines if Dbp73D associates with ribosomal subunits, monosomes, or polysomes. Identifies global defects in translation initiation or elongation.
Ribosome Profiling (Ribo-seq) Deep sequencing of ribosome-protected mRNA fragments to map active translation. nih.govresearchgate.netProvides a genome-wide measure of translation efficiency for every gene. Identifies specific mRNA targets whose translation is regulated by Dbp73D.

Structural Biology Approaches (e.g., Cryo-EM, X-ray Crystallography)

Determining the three-dimensional structure of Dbp73D is essential for a mechanistic understanding of its function.

X-ray crystallography has been a primary method for determining high-resolution protein structures. nih.govlibretexts.org This technique requires the production of highly pure, concentrated Dbp73D protein that can be induced to form well-ordered crystals. These crystals are then exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate an electron density map, from which an atomic model of the protein can be built. nih.govproteinstructures.com A crystal structure could reveal the precise arrangement of the helicase domains and how Dbp73D binds to RNA and ATP. nih.gov

Cryo-electron microscopy (Cryo-EM) has emerged as a powerful alternative, particularly for large proteins or protein complexes that are difficult to crystallize. In this method, the purified protein sample is rapidly frozen in a thin layer of vitreous ice. A transmission electron microscope is then used to take thousands of images of individual protein particles from different angles. These 2D images are computationally combined to reconstruct a 3D model of the protein. Cryo-EM would be particularly valuable for determining the structure of Dbp73D in complex with RNA or its protein partners.

Structural MethodPrinciplePotential Insights for Dbp73D
X-ray Crystallography Determination of atomic structure from the X-ray diffraction pattern of a protein crystal. nih.govlibretexts.orgHigh-resolution model of Dbp73D's domains. Mechanistic insights into ATP and RNA binding.
Cryo-Electron Microscopy (Cryo-EM) 3D reconstruction from electron microscope images of flash-frozen protein particles.Structure of Dbp73D in different conformational states. Structure of large Dbp73D-containing complexes (e.g., with ribosomal components).

An in-depth analysis of the Dbp73D protein in Drosophila melanogaster reveals a crucial, yet incompletely understood, component of the DEAD-box helicase family. This putative ATP-dependent RNA helicase is essential for fundamental cellular processes, particularly ribosome biogenesis. Despite initial characterization, numerous aspects of its function, regulation, and unique structural features remain enigmatic. This article outlines the key future research directions and unanswered questions that are pivotal for a comprehensive understanding of Dbp73D's role in molecular and developmental biology.

Q & A

Q. What is the molecular function of Dbp73D in Drosophila, and what experimental approaches confirm its role?

Dbp73D is a DEAD-box RNA helicase implicated in RNA metabolism, including translation and splicing. Its helicase activity is supported by conserved motifs (e.g., DEAD domain) identified via sequence alignment and homology modeling . Functional validation in Drosophila germline tissues (e.g., ovary-specific expression) relies on RNAi knockdown, RT-qPCR for transcript quantification, and phenotypic assays (e.g., fertility defects) . Western blotting confirms protein expression levels in mutants .

Q. How can researchers confirm tissue-specific expression patterns of Dbp73D?

Tissue-specific expression is validated using in situ hybridization, immunohistochemistry, and GFP-tagged transgenic flies. For example, germline expression in ovaries is confirmed through RT-qPCR comparisons between somatic and germline tissues . RNA-seq or single-cell RNA-seq datasets from FlyBase or modENCODE provide complementary transcriptomic evidence .

Q. What genetic tools are available to study Dbp73D loss-of-function phenotypes?

RNAi lines (e.g., UAS-Dbp73D-RNAi) and CRISPR/Cas9-generated knockout mutants are standard. Controls include balancer chromosomes (e.g., CyO) to maintain lethal alleles and rescue experiments with transgenic overexpression . Phenotypic analysis focuses on developmental viability, fertility, and stress tolerance assays .

Advanced Research Questions

Q. How does Dbp73D contribute to desiccation tolerance in natural Drosophila populations?

Transcriptomic analyses of desiccation-resistant strains identified Dbp73D as a hub gene with high maximal clique centrality (MCC). Functional validation involves RNAi knockdown in specific tissues (e.g., digestive system or ovaries) followed by survival assays under desiccating conditions. Co-expression networks and gene ontology (GO) enrichment analysis link Dbp73D to RNA methylation and stress-responsive pathways .

Q. What molecular mechanisms connect Dbp73D to ribosome biogenesis?

Dbp73D interacts with dNEF-sp, a ribosome biogenesis factor, as shown by PAR-CLIP (photoactivatable ribonucleoside-enhanced crosslinking and immunoprecipitation) and mass spectrometry. Defective rRNA processing in Dbp73D knockdowns (e.g., aberrant 3’ETS intermediates) is detected via Northern blotting and pulse-chase labeling .

Q. How can conflicting data on Dbp73D’s roles in RNA processing versus stress response be resolved?

Tissue-specific or temporal knockdowns (e.g., using Gal4 drivers like nos-Gal4 for germline vs. tub-Gal4 for ubiquitous expression) clarify context-dependent functions. Dual RNA-seq/proteomic profiling under stress versus steady-state conditions identifies condition-specific interaction partners .

Methodological Guidance

Q. What techniques are optimal for studying RNA-binding activity of Dbp73D?

  • PAR-CLIP : Identifies direct RNA targets and consensus binding motifs .
  • RIP-seq (RNA immunoprecipitation sequencing) : Validates RNA-protein interactions in vivo.
  • In vitro electrophoretic mobility shift assays (EMSAs) confirm binding specificity using purified Dbp73D .

Q. How should researchers design transcriptomic studies to identify Dbp73D-regulated pathways?

  • Use differential gene expression (DGE) analysis comparing mutants/RNAi to controls.
  • Apply weighted gene co-expression network analysis (WGCNA) to detect modules correlated with Dbp73D activity .
  • Validate candidates via qRT-PCR and functional enrichment tools (DAVID, FlyEnrichr) .

Q. What controls are critical for interpreting Dbp73D mutant phenotypes?

  • Genetic background controls : Backcross mutants to a reference strain (e.g., w<sup>1118</sup>) for ≥5 generations.
  • Rescue experiments : Express wild-type Dbp73D in mutants to confirm phenotype specificity.
  • Off-target RNAi controls : Include RNAi lines targeting unrelated genes (e.g., GFP) .

Data Contradiction Analysis

Q. How to address discrepancies in Dbp73D’s reported RNA targets across studies?

  • Compare experimental conditions (e.g., cell type, developmental stage).
  • Use orthogonal methods (e.g., PAR-CLIP vs. RIP-seq) to cross-validate targets.
  • Check for antibody specificity in IP experiments via Western blotting .

Q. Why do some Dbp73D mutants show no developmental defects despite germline expression?

  • Redundant helicases (e.g., Vasa) may compensate. Test double mutants (e.g., Dbp73D<sup>-/-</sup>; Vasa<sup>RNAi</sup>).
  • Analyze subtle phenotypes via time-lapse imaging or single-embryo transcriptomics .

Experimental Design Tables

Q. Table 1: Key Assays for Dbp73D Functional Analysis

Assay Application Key Controls References
PAR-CLIPRNA-binding site mappingIgG immunoprecipitation, RNase treatment
Survival under desiccationStress tolerance phenotypingWild-type and RNAi control strains
Co-IP + Mass SpectrometryProtein interaction partner discoveryTag-only transfected cells, scramble RNAi

Q. Table 2: Databases for Dbp73D Homology and Expression

Resource Data Type Accession/ID Reference
FlyBaseGenetic and expression dataFBgn0004556
EuRBPDBHelicase homologyENSCPOG00000023923 vs. DDX51
modENCODETissue-specific RNA-seqExperiment ID: 4623

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.